molecular formula C21H21N3O2 B4325432 6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE

6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE

Cat. No.: B4325432
M. Wt: 347.4 g/mol
InChI Key: YXCFUMRLVATUMI-UHFFFAOYSA-N
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Description

6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with various phenyl and methyl groups

Preparation Methods

The synthesis of 6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves multiple steps, typically starting with the preparation of the pyrrolo[3,4-d]pyrimidine core. This can be achieved through cyclocondensation reactions involving appropriate precursors such as 1,3-diketones and arylhydrazines . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methyl groups, using reagents such as halogens or alkylating agents.

Scientific Research Applications

6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition or activation of these targets, resulting in various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE include other pyrrolopyrimidines and pyrimidine derivatives. These compounds share structural similarities but may differ in their substitution patterns and biological activities. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-1-methyl-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-13-9-14(2)11-16(10-13)24-12-17-18(20(24)25)19(22-21(26)23(17)3)15-7-5-4-6-8-15/h4-11,19H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCFUMRLVATUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC3=C(C2=O)C(NC(=O)N3C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 2
6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 3
6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 4
6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 5
6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Reactant of Route 6
6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE

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